

# Application of CRISPR/Cas9 for Studying m3C Writer Enzymes

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

The epitranscriptome, the collection of chemical modifications to RNA, plays a pivotal role in regulating gene expression and cellular function. **3-methylcytidine** (m3C) is a post-transcriptional modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA). The enzymes responsible for depositing this mark, known as "m3C writers," are crucial for understanding its biological significance. In mammals, the primary m3C writer enzymes include METTL2A/B, METTL6, and METTL8. The CRISPR/Cas9 gene-editing technology has emerged as a powerful tool to investigate the function of these enzymes by enabling their precise knockout in cellular and animal models. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to study m3C writer enzymes.

#### m3C Writer Enzymes: An Overview

- METTL2A and METTL2B: These closely related enzymes are primarily responsible for m3C modification in cytoplasmic tRNAs, specifically targeting tRNA-Thr and tRNA-Arg.[1]
- METTL6: This enzyme also modifies cytoplasmic tRNAs, with a preference for tRNA-Ser. It often works in conjunction with seryl-tRNA synthetase.[1]



 METTL8: In contrast to METTL2 and METTL6, METTL8 is localized to the mitochondria and is responsible for m3C modification of mitochondrial tRNAs (mt-tRNAs), particularly mttRNA-Thr and mt-tRNA-Ser(UCN).[2][3] Some studies have also suggested a role for METTL8 in mRNA modification.[4]

# Data Presentation: Quantitative Analysis of m3C Levels Upon Writer Knockout

The functional knockout of m3C writer enzymes leads to a quantifiable reduction in m3C levels in their respective target RNAs. This is typically measured using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Enzyme<br>Knockout | Cell Line     | Target RNA               | m3C<br>Reduction (%) | Reference |
|--------------------|---------------|--------------------------|----------------------|-----------|
| METTL2             | Mouse Tissues | Total tRNA               | ~35%                 | [1]       |
| METTL6             | Mouse Tissues | Total tRNA               | ~12%                 | [1]       |
| METTL2A/B          | HEK293T       | tRNA-Thr-AGT             | Complete Loss        | [5]       |
| METTL6             | HAP1          | 85 nt tRNA<br>fraction   | Strong Reduction     | [6]       |
| METTL8             | HEK293        | mt-tRNA-<br>Thr/Ser(UCN) | Loss of m3C32        | [2]       |

Table 1: Summary of quantitative data on m3C reduction following CRISPR/Cas9-mediated knockout of m3C writer enzymes.

### Signaling Pathways Involving m3C Writer Enzymes

Recent studies have begun to elucidate the involvement of m3C writer enzymes in cellular signaling pathways, particularly in the context of cancer.

• METTL8 and the HIF1α/RTK/Akt Pathway: In glioblastoma stem cells, METTL8-mediated m3C modification of mitochondrial tRNAs is linked to the maintenance of mitochondrial



respiration. This, in turn, influences the HIF1 $\alpha$ /RTK/Akt signaling axis, which is crucial for cancer stemness and tumorigenicity.[7]

 METTL2B and the mTOR/AKT Pathway: In ovarian cancer, METTL2B has been implicated as an oncogene that promotes cancer progression through the regulation of the mTOR/AKT signaling pathway. []

Below are diagrams illustrating these signaling pathways.



Click to download full resolution via product page

Caption: METTL8-HIF1α/RTK/Akt Signaling Axis.



Click to download full resolution via product page

Caption: METTL2B and mTOR/AKT Pathway in Ovarian Cancer.

### **Experimental Protocols**



This section provides detailed methodologies for key experiments involving the application of CRISPR/Cas9 to study m3C writer enzymes.

## Experimental Workflow: CRISPR/Cas9-mediated Knockout of m3C Writer Enzymes

The general workflow for generating and validating knockout cell lines for m3C writer enzymes is outlined below.





Click to download full resolution via product page

Caption: CRISPR/Cas9 Knockout Workflow.



## Protocol 1: Generation of m3C Writer Knockout Cell Lines using CRISPR/Cas9

- 1. gRNA Design and Cloning
- 1.1. gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon
  of the target gene (e.g., METTL2A, METTL2B, METTL6, or METTL8) to induce frameshift
  mutations. Use online design tools (e.g., Benchling, CHOPCHOP) to identify gRNAs with
  high on-target scores and low off-target potential.
  - Example gRNA sequence for METTL6: 5'-CACCGCTACAATGGCTTCTTTCCAA-3'
     (Forward) and 5'-AAACTTGGAAAGAAGCCATTGTAGC-3' (Reverse).[6]
  - Targeting strategy for METTL8: Design gRNAs targeting exon 3 of the METTL8 gene.[1][8]
- 1.2. Vector Selection: Choose a suitable CRISPR/Cas9 vector, such as pSpCas9(BB)-2A-Puro (PX459), which co-expresses Cas9 and the gRNA and contains a puromycin resistance gene for selection.
- 1.3. Cloning: Anneal the forward and reverse gRNA oligonucleotides and ligate the resulting duplex into the BbsI-digested pX459 vector.
- 1.4. Verification: Verify the correct insertion of the gRNA sequence by Sanger sequencing.
- 2. Cell Culture and Transfection
- 2.1. Cell Culture: Culture the target cell line (e.g., HEK293T, HAP1) in appropriate media and conditions.
- 2.2. Transfection: Transfect the cells with the Cas9/gRNA expression plasmid using a suitable method, such as lipofection (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's protocol.
- 3. Selection and Clonal Isolation
- 3.1. Antibiotic Selection: 24-48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration for your cell line.



- 3.2. Single-Cell Cloning: After selection, isolate single cells to establish clonal populations.
   This can be achieved by limiting dilution in 96-well plates or by fluorescence-activated cell sorting (FACS) if a fluorescent reporter is included in the vector.
- 3.3. Colony Expansion: Expand the single-cell clones for further analysis.
- 4. Validation of Knockout Clones
- 4.1. Genomic DNA Analysis:
  - Extract genomic DNA from the expanded clones.
  - Amplify the genomic region targeted by the gRNA using PCR.
  - Sequence the PCR products by Sanger sequencing to identify clones with insertion/deletion (indel) mutations that result in a frameshift.
- 4.2. Protein Expression Analysis (Western Blot):
  - Lyse the cells and quantify total protein concentration.
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with a primary antibody specific to the target m3C writer enzyme (METTL2A, METTL6, or METTL8).
  - Use a suitable secondary antibody and chemiluminescent substrate to visualize the protein bands. Confirm the absence of the target protein in knockout clones compared to wild-type controls.
- 4.3. mRNA Expression Analysis (qRT-PCR):
  - Isolate total RNA from the cells and synthesize cDNA.
  - Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene for normalization.
  - Confirm a significant reduction in the target mRNA levels in knockout clones.



#### Protocol 2: Quantitative Analysis of m3C by LC-MS/MS

- 1. RNA Isolation and Digestion
- 1.1. RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., tRNA, mitochondrial RNA) from wild-type and knockout cells.
- 1.2. RNA Digestion: Digest the RNA to single nucleosides using a cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
- 2. LC-MS/MS Analysis
- 2.1. Liquid Chromatography: Separate the digested nucleosides using a C18 reverse-phase HPLC column.
- 2.2. Mass Spectrometry: Analyze the eluate using a triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode.
  - Monitor the specific mass transition for m3C (e.g., m/z 258.1 to 126.1).[5]
- 2.3. Quantification: Quantify the amount of m3C relative to the canonical nucleosides (A, C, G, U) by integrating the area under the peak for each nucleoside.

#### **Protocol 3: Functional Rescue Experiment**

To confirm that the observed phenotype is a direct result of the gene knockout, a rescue experiment should be performed.

- 1. Rescue Construct: Clone the full-length cDNA of the target m3C writer enzyme into an expression vector. For a more stringent control, also create a catalytically dead mutant (e.g., by site-directed mutagenesis of the SAM-binding site).
- 2. Transfection: Transfect the knockout cell line with either the wild-type or catalytically dead rescue construct.
- 3. Functional Analysis: Assess whether the re-expression of the wild-type enzyme, but not
  the catalytically dead mutant, can reverse the phenotype observed in the knockout cells
  (e.g., restore m3C levels, rescue a cellular phenotype).



#### Conclusion

The CRISPR/Cas9 system provides a robust and versatile platform for the functional characterization of m3C writer enzymes. By generating precise genetic knockouts, researchers can elucidate the specific roles of METTL2A/B, METTL6, and METTL8 in RNA modification, cellular signaling, and disease. The protocols outlined in these application notes provide a framework for conducting these studies, from initial gRNA design to functional validation. Careful experimental design and rigorous validation are essential for obtaining reliable and reproducible results in this exciting field of epitranscriptomics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Methyltransferase METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 5. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The SUMOylated METTL8 Induces R-loop and Tumorigenesis via m3C PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of CRISPR/Cas9 for Studying m3C Writer Enzymes]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1283190#application-of-crispr-cas9-for-studying-m3c-writer-enzymes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com